3-(2-Phenoxyethyl)piperidine
Description
3-(2-Phenoxyethyl)piperidine is a piperidine derivative characterized by a phenoxyethyl substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely explored for their roles as receptor ligands, enzyme inhibitors, and scaffolds in drug design. The phenoxyethyl group introduces conformational flexibility and lipophilicity, which can influence metabolic stability and binding interactions compared to simpler piperidine analogs .
Properties
IUPAC Name |
3-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-10-8-12-5-4-9-14-11-12/h1-3,6-7,12,14H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLFSQXWWCULSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Derivatives with Aromatic Substituents
- N-Methyl-N-(2-phenoxyethyl)amido Analogues: Replacement of the piperidine ring with an acyclic N-methyl-N-(2-phenoxyethyl)amido linker (as in RBP4 antagonists) was shown to enhance metabolic stability by reducing susceptibility to CYP-mediated oxidation. This highlights the advantage of flexible phenoxyethyl groups over rigid piperidine rings in certain therapeutic contexts .
- 3-PPP [(+)-3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine]: A sigma receptor ligand, 3-PPP, shares the piperidine core but differs in substituents (hydroxyphenyl and propyl groups). Pharmacological studies demonstrate that 3-PPP exhibits high affinity for sigma receptors (Ki ≈ 3.2 nM), whereas 3-(2-phenoxyethyl)piperidine derivatives are more associated with serotonin/norepinephrine reuptake inhibition, as seen in structurally related 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compounds .
Piperidine vs. Pyrrolidine Scaffolds
Pyrrolidine-based compounds (e.g., pyrrolidine-2,5-diones) show dual activity on SERT and 5-HT1A receptors, but piperidine analogs generally exhibit stronger 5-HT1A receptor affinity. For example, compound 31 (a pyrrolidine derivative) has a Ki of 3.2 nM for 5-HT1A, whereas piperidine derivatives with optimized substituents (e.g., phenoxyethyl) may achieve similar or improved selectivity depending on substitution patterns .
Metabolic Stability and Substituent Effects
- Cytochrome P450 Interactions: Piperidine rings are prone to oxidative metabolism, but the phenoxyethyl group in this compound reduces this vulnerability. In contrast, compounds like A1120 (a piperidine-containing RBP4 antagonist) exhibit poor human liver microsomal (HLM) stability, necessitating structural modifications .
- Volatility and Physical Properties: Compared to volatile piperidine derivatives like 1-piperidine carboxaldehyde, this compound is less volatile due to increased molecular weight and hydrophobicity from the phenoxyethyl group .
Serotonin and Norepinephrine Reuptake Inhibition
Structurally related compounds, such as 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine, demonstrate potent inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, suggesting that this compound derivatives could share similar mechanisms. These effects are attributed to the phenoxyethyl group’s ability to engage hydrophobic pockets in transporters .
Enzyme Inhibition
Piperidine derivatives with pyridine or indole moieties (e.g., LSD1 inhibitors) show IC50 values in the nanomolar range.
Data Tables
Table 1: Comparison of Key Piperidine Derivatives
Table 2: Metabolic Stability of Piperidine Derivatives
| Compound | Metabolic Vulnerability | Modification for Stability |
|---|---|---|
| This compound | Low (phenoxyethyl reduces CYP oxidation) | N/A |
| A1120 | High (piperidine oxidation) | Replaced with acyclic linker |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
